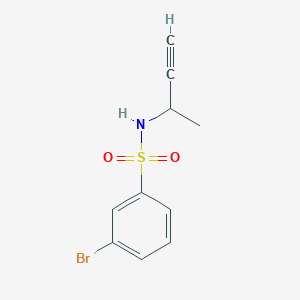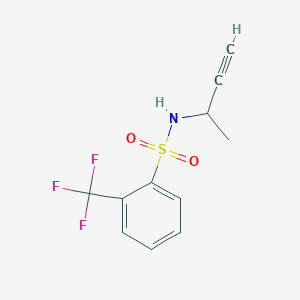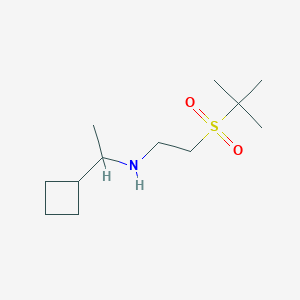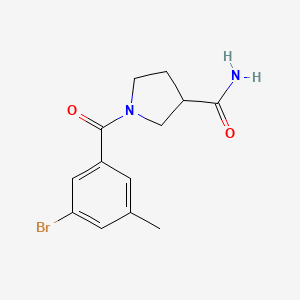![molecular formula C18H19NO4 B6638465 N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide](/img/structure/B6638465.png)
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide, also known as DCOF, is a novel and potent compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of spirochromenes, which are known for their diverse biological activities. DCOF has been shown to exhibit promising pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities.
Wirkmechanismus
The mechanism of action of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide is not fully understood. However, it has been proposed that this compound exerts its cytotoxic activity by inducing apoptosis in cancer cells. It has also been suggested that this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Furthermore, this compound has been shown to inhibit the activity of viral proteases, which are essential for the replication of certain viruses.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of several inflammatory diseases. Additionally, this compound has been shown to inhibit the replication of several viruses, which could be useful in the development of antiviral therapies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide in lab experiments include its potent cytotoxic activity against cancer cells, its anti-inflammatory activity, and its ability to inhibit viral replication. However, the limitations of using this compound include its low solubility in water, which could affect its bioavailability, and its potential toxicity, which could limit its clinical application.
Zukünftige Richtungen
There are several future directions for the research on N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide. One potential direction is to investigate the structure-activity relationship of this compound and its analogs to identify compounds with improved pharmacological properties. Another direction is to investigate the mechanism of action of this compound in more detail to better understand its cytotoxic, anti-inflammatory, and antiviral activities. Additionally, future studies could focus on the development of novel drug delivery systems to improve the bioavailability of this compound and its analogs.
Synthesemethoden
The synthesis method of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide involves the reaction of 3,4-dihydro-2H-chromene, furan-2-carboxylic acid, and isocyanate. The reaction is catalyzed by a base, such as triethylamine, and is carried out under reflux conditions in a solvent, such as dichloromethane. The product is obtained as a white solid, which is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to inhibit the replication of several viruses, including HIV-1 and HCV.
Eigenschaften
IUPAC Name |
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c20-17(16-6-3-9-22-16)19-14-12-18(7-10-21-11-8-18)23-15-5-2-1-4-13(14)15/h1-6,9,14H,7-8,10-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGSALSNQHVNFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Phenylpropylamino)cyclobutyl]methanol](/img/structure/B6638401.png)


![4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol](/img/structure/B6638416.png)
![Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate](/img/structure/B6638422.png)
![4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol](/img/structure/B6638424.png)
![3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol](/img/structure/B6638436.png)

![3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol](/img/structure/B6638446.png)

![4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B6638457.png)
![3,4-dimethoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylbenzamide](/img/structure/B6638468.png)
![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide](/img/structure/B6638471.png)
![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide](/img/structure/B6638481.png)